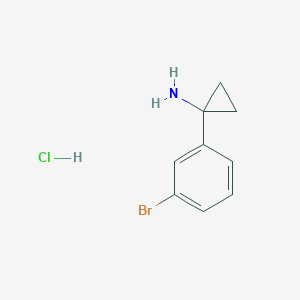

1-(3-Bromophenyl)cyclopropanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-bromophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-8-3-1-2-7(6-8)9(11)4-5-9;/h1-3,6H,4-5,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXABAPQDJQLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC(=CC=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693222 | |

| Record name | 1-(3-Bromophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597563-15-0 | |

| Record name | 1-(3-Bromophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromophenyl)cyclopropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Bromophenyl)cyclopropanamine HCl: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Bromophenyl)cyclopropanamine hydrochloride is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring a cyclopropylamine moiety attached to a brominated phenyl ring, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse functionalities. This guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Bromophenyl)cyclopropanamine HCl, detailed synthetic protocols, and robust analytical methodologies for its characterization and quality control.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁BrClN | [2][3] |

| Molecular Weight | 248.55 g/mol | [2][3] |

| CAS Number | 597563-15-0 | [2][3] |

| Appearance | White solid | [1] |

| Purity | Typically >95% | [4] |

Solubility Profile

While comprehensive quantitative solubility data is not widely published, empirical observations suggest that 1-(3-Bromophenyl)cyclopropanamine HCl, as a hydrochloride salt, exhibits solubility in polar solvents such as water, methanol, and ethanol. Its solubility in nonpolar organic solvents is expected to be limited. This solubility profile is a critical consideration for its use in various chemical reactions and for the development of analytical methods.

Synthesis and Reactivity

The synthesis of this compound can be approached in a two-step process: the synthesis of the free base, 1-(3-bromophenyl)cyclopropanamine, followed by its conversion to the hydrochloride salt.

Synthesis of 1-(3-Bromophenyl)cyclopropanamine (Free Base)

A plausible synthetic route to the free base involves a titanium-mediated cyclopropanation of a nitrile. This method has been successfully applied to the synthesis of various 1-arylcyclopropylamines.

Reaction Scheme:

A plausible synthetic pathway for 1-(3-Bromophenyl)cyclopropanamine.

Step-by-Step Protocol:

-

Grignard Reaction: To a solution of 3-bromobenzonitrile in an anhydrous ethereal solvent (e.g., diethyl ether or THF), a solution of ethylmagnesium bromide is added dropwise at a low temperature (typically 0 °C). The reaction mixture is stirred for a specified period to allow for the formation of the intermediate imine-magnesium complex.

-

Titanium-Mediated Cyclopropanation: Titanium(IV) isopropoxide is then added to the reaction mixture, followed by the slow addition of boron trifluoride diethyl etherate. This sequence facilitates the cyclopropanation reaction.

-

Work-up and Isolation: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated under reduced pressure to yield the crude 1-(3-bromophenyl)cyclopropanamine. Purification can be achieved through column chromatography.

Conversion to Hydrochloride Salt

The hydrochloride salt is typically prepared to improve the stability and handling of the amine.

Reaction Scheme:

Formation of the hydrochloride salt.

Step-by-Step Protocol:

-

The purified 1-(3-bromophenyl)cyclopropanamine is dissolved in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

A solution of hydrogen chloride in the same solvent is added dropwise with stirring.

-

The hydrochloride salt typically precipitates out of the solution.

-

The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield 1-(3-bromophenyl)cyclopropanamine HCl.

Reactivity

The chemical reactivity of 1-(3-Bromophenyl)cyclopropanamine HCl is primarily dictated by the amino group and the bromophenyl moiety.

-

Amino Group: The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines.

-

Bromophenyl Group: The bromine atom on the phenyl ring is susceptible to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 3-position of the phenyl ring, making it a versatile intermediate for library synthesis in drug discovery programs.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and quality of 1-(3-Bromophenyl)cyclopropanamine HCl.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the cyclopropyl ring, and the protons of the ammonium group. The aromatic protons will likely appear as a complex multiplet in the range of 7.0-7.5 ppm. The cyclopropyl protons will resonate in the upfield region, typically between 0.5 and 1.5 ppm. The ammonium protons will appear as a broad singlet at a downfield chemical shift, the exact position of which can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the bromophenyl ring and the cyclopropyl group. The carbon attached to the bromine atom will have a characteristic chemical shift, and the other aromatic carbons will appear in the aromatic region (120-150 ppm). The cyclopropyl carbons will be observed at higher field.

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations of the ammonium group in the region of 3200-2800 cm⁻¹.

-

C-H stretching vibrations of the aromatic and cyclopropyl groups around 3100-2900 cm⁻¹.

-

C=C stretching vibrations of the aromatic ring in the 1600-1450 cm⁻¹ region.

-

C-N stretching vibrations around 1250-1020 cm⁻¹.

-

C-Br stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For 1-(3-Bromophenyl)cyclopropanamine HCl, electrospray ionization (ESI) would be a suitable technique. The mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺, corresponding to the free base, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for the purity assessment and quantification of 1-(3-Bromophenyl)cyclopropanamine HCl.

Illustrative HPLC Method:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 210 nm or 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

This method would allow for the separation of the main compound from potential impurities and starting materials. Method validation according to ICH guidelines would be necessary for its use in a regulated environment.

A typical workflow for HPLC analysis.

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

Precautions for Safe Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Use only in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

-

Avoid breathing dust.

Conditions for Safe Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and key analytical methodologies for its characterization. Adherence to appropriate safety protocols is crucial when handling this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and scientists working with this versatile molecule.

References

- AK Scientific, Inc. Safety Data Sheet: this compound. (n.d.).

-

J&K Scientific. 1-(3-bromophenyl)cyclopropan-1-amine hydrochloride. (n.d.). Available from: [Link]

Sources

- 1. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride [beilstein-journals.org]

- 4. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of 1-(3-Bromophenyl)cyclopropanamine Hydrochloride

Abstract

The rigorous and unambiguous determination of a molecule's chemical structure is the bedrock of modern chemical research and pharmaceutical development. Any ambiguity can lead to flawed interpretations of biological activity, incorrect structure-activity relationships (SAR), and potential safety risks. This guide provides an in-depth, multi-technique framework for the complete structural elucidation of 1-(3-bromophenyl)cyclopropanamine as its hydrochloride salt (C₉H₁₁BrClN). We present a logical, self-validating workflow employing High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Diffraction (SC-XRD). Each section details not only the protocol but the fundamental principles and expert rationale behind the experimental choices, providing a comprehensive roadmap for researchers, scientists, and drug development professionals.

Introduction: The Imperative for Unambiguous Characterization

1-(3-Bromophenyl)cyclopropanamine hydrochloride is a synthetic compound featuring several key structural motifs: a cyclopropyl ring, a primary amine, and a meta-substituted bromophenyl group.[1][2][3] Such compounds are of significant interest in medicinal chemistry as cyclopropylamines are prevalent in a wide range of biologically active pharmaceuticals.[4][5] The constrained three-membered ring can impart unique conformational properties, while the aromatic and amine functionalities provide key interaction points for biological targets.

Given its potential as a synthetic building block or a candidate for biological screening, its precise chemical identity must be confirmed beyond any doubt. This guide establishes an orthogonal analytical strategy, where each technique provides an independent yet complementary piece of the structural puzzle. The convergence of data from these disparate methods constitutes the highest standard of evidence in chemical characterization.

The Analytical Workflow: An Orthogonal and Validating Approach

Caption: Logic flow for NMR data interpretation.

¹H NMR Predicted Chemical Shifts (in DMSO-d₆)

| Protons | Approx. δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| NH₃⁺ | 8.5 - 9.5 | Broad singlet | 3H | Ammonium protons |

| Ar-H | 7.2 - 7.8 | Multiplets | 4H | Four protons on the bromophenyl ring |

| Cyclopropyl-CH₂ | 1.2 - 1.8 | Multiplets | 4H | Two sets of diastereotopic methylene protons on the cyclopropyl ring |

¹³C NMR Predicted Chemical Shifts (in DMSO-d₆)

| Carbon | Approx. δ (ppm) | Assignment |

|---|---|---|

| Ar-C (C-Br) | ~122 | Aromatic carbon attached to bromine |

| Ar-C | 125 - 135 | Four other aromatic carbons |

| C-NH₃⁺ | ~35-45 | Quaternary cyclopropyl carbon attached to the amine |

| Cyclopropyl-CH₂ | ~15-25 | Two methylene carbons of the cyclopropyl ring |

The complex splitting patterns of the cyclopropyl protons and the distinct chemical shifts of the aromatic protons will definitively confirm the 1,3- (meta) substitution pattern and the overall connectivity.

Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard

Expertise & Causality: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, SC-XRD offers the ultimate, unambiguous proof. [6]It provides a precise three-dimensional map of the electron density within a single crystal, revealing the exact spatial arrangement of every atom, bond lengths, bond angles, and intermolecular interactions. [7]For a hydrochloride salt, this technique will also definitively locate the chloride counter-ion and illustrate the hydrogen bonding network within the crystal lattice. [8][9][10]

Experimental Protocol: Crystal Growth and Data Collection

-

Crystal Growth: Grow single crystals suitable for diffraction. A common method is slow evaporation of a solvent system in which the compound is moderately soluble (e.g., methanol/diethyl ether).

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Instrumentation: Use a modern X-ray diffractometer, typically with a Mo or Cu X-ray source.

-

Data Collection: Cool the crystal under a stream of nitrogen gas (e.g., 100 K) to minimize thermal motion. Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the resulting structural model against the experimental data to achieve the best possible fit.

Expected Data & Interpretation

The final output is a crystallographic information file (CIF) and a 3D model of the molecule. The results will confirm:

-

Connectivity: The atom-to-atom bonding sequence, verifying the 1-(3-bromophenyl)cyclopropanamine framework.

-

Constitution: The presence of the bromine atom at the meta position of the phenyl ring.

-

Ionic Nature: The location of the chloride ion and its hydrogen-bonding interactions with the ammonium (NH₃⁺) group.

-

Solid-State Conformation: The preferred orientation of the phenyl ring relative to the cyclopropyl group in the solid state.

Conclusion: A Synthesis of Evidence

The structural elucidation of this compound is achieved through a systematic and orthogonal analytical workflow. HRMS confirms the elemental formula and the presence of bromine. IR spectroscopy identifies all key functional groups, particularly the primary ammonium salt. Multi-dimensional NMR spectroscopy maps the complete C-H framework and confirms the connectivity and substitution pattern. Finally, single-crystal X-ray diffraction provides an unequivocal 3D picture of the atomic arrangement. The complete congruence of data from these four independent techniques provides an unassailable, trustworthy, and authoritative confirmation of the structure, meeting the highest standards of scientific integrity required in chemical and pharmaceutical research.

References

-

AIP Publishing. (2024). Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion. Available at: [Link]

-

Sparkl. Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques. Available at: [Link]

-

MDPI. (2021). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Available at: [Link]

-

PubChem. (1S,2R)-2-(3-bromophenyl)-1-(2-phenylethyl)cyclopropan-1-amine;hydrochloride. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]

-

LCGC International. (2006). Interpretation of Isotope Peaks in Small Molecule LC–MS. Available at: [Link]

-

ACS Publications. (2016). Determination of Bromine Stable Isotope Ratios from Saline Solutions by “Wet Plasma” MC-ICPMS Including a Comparison between High- and Low-Resolution Modes, and Three Introduction Systems. Available at: [Link]

-

Chemistry LibreTexts. (2014). 13.3: Isotopes in Mass Spectrometry. Available at: [Link]

-

SpectraBase. 2-(4-Bromophenyl)oxirane - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. Supporting information. Available at: [Link]

-

ACS Publications. Vibrational spectra and conformations of cyclopropylamine. Available at: [Link]

-

SpectraBase. (E)-1-(3-BrOMOPHENYL)-OCT-1-ENE - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. Single-crystal X-ray structure of the hydrochloride salt of compound 1. Available at: [Link]

-

SpectraBase. N-(4-Bromophenyl)-maleimide - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. (2017). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Available at: [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Available at: [Link]

-

MDPI. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Available at: [Link]

-

Illinois State University. Infrared Spectroscopy. Available at: [Link]

-

National Institute of Standards and Technology. Cyclopropylamine - the NIST WebBook. Available at: [Link]

-

PubChemLite. 1-(3-bromophenyl)cyclopropan-1-amine hydrochloride (C9H10BrN). Available at: [Link]

-

ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available at: [Link]

-

University of Calgary. IR: amines. Available at: [Link]

-

PubChem. Cyclopropylamine | C3H7N | CID 69828. Available at: [Link]

-

Excillum. Small molecule crystallography. Available at: [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

-

NIH. (2020). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Available at: [Link]

-

University of Calgary. NMR Chart. Available at: [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry. Available at: [Link]

-

Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Available at: [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. 597563-15-0 | this compound - AiFChem [aifchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Cyclopropylamine | C3H7N | CID 69828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. excillum.com [excillum.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Mechanism of Action for Aryl Cyclopropanamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aryl cyclopropanamine derivatives represent a fascinating and therapeutically relevant class of small molecules, characterized by a unique chemical scaffold that imparts potent biological activity. Historically recognized for their role as monoamine oxidase (MAO) inhibitors in the treatment of depression, these compounds have garnered renewed interest due to their potent inhibitory activity against lysine-specific demethylase 1 (LSD1/KDM1A), a key epigenetic regulator implicated in various cancers. This technical guide provides an in-depth exploration of the dual mechanism of action of aryl cyclopropanamine derivatives, focusing on their irreversible, covalent inhibition of both MAO and LSD1. We will dissect the underlying molecular interactions, detail the experimental protocols required for mechanistic validation, and discuss the structure-activity relationships that govern their potency and selectivity. This guide is intended to be a comprehensive resource for researchers actively engaged in the discovery and development of novel therapeutics targeting these critical enzymes.

Introduction: The Enduring and Evolving Pharmacology of Aryl Cyclopropanamines

The aryl cyclopropanamine scaffold, exemplified by the clinically used antidepressant tranylcypromine (trans-2-phenylcyclopropylamine or TCP), has been a subject of medicinal chemistry research for decades.[1][2] Initially developed as non-selective, irreversible inhibitors of monoamine oxidases (MAO-A and MAO-B), these agents effectively increase the synaptic levels of key neurotransmitters like serotonin, norepinephrine, and dopamine, underpinning their antidepressant effects.[1][3][4]

More recently, the scientific community has recognized that the chemical reactivity of the cyclopropylamine moiety extends to another class of flavin adenine dinucleotide (FAD)-dependent enzymes: the lysine-specific demethylases, particularly LSD1 (also known as KDM1A).[5][6] LSD1 plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[6][7] Its overexpression is a hallmark of numerous cancers, making it a high-priority target for oncology drug discovery.[8][9] The ability of aryl cyclopropanamine derivatives to inhibit both MAO and LSD1 presents both therapeutic opportunities and challenges in achieving selectivity.[10][11]

This guide will elucidate the core mechanism of action shared by these two enzyme families—irreversible covalent modification of the FAD cofactor—and provide the technical framework for investigating novel derivatives.

The Core Mechanism: Irreversible Covalent Inhibition via FAD Adduct Formation

The defining mechanistic feature of aryl cyclopropanamine derivatives is their function as mechanism-based inactivators. The enzyme's own catalytic machinery processes the inhibitor, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor, rendering the enzyme permanently inactive.[5][12]

A Shared Flavoenzyme Heritage

Both MAOs and LSD1 belong to the superfamily of FAD-containing amine oxidases.[5][13] They utilize the redox potential of FAD to catalyze the oxidation of their respective amine substrates. For MAOs, these substrates are neurotransmitters, while for LSD1, it is the ε-amino group of a methylated lysine residue on a histone tail.[3][14] This shared catalytic mechanism makes them susceptible to the same class of irreversible inhibitors.

The Radical-Based Inactivation Pathway

The inactivation process is initiated by a single-electron transfer (SET) from the inhibitor's amino group to the oxidized FAD cofactor.[15] This generates an amine radical cation and the flavin semiquinone. Subsequently, the strained cyclopropyl ring undergoes homolytic cleavage, opening to form a carbon-centered radical. This highly reactive species then rapidly attacks the FAD cofactor, forming a stable covalent adduct and thus, irreversibly inhibiting the enzyme.[12][16]

Several distinct FAD adducts have been identified, including those formed at the N5 and C4a positions of the flavin ring.[12][15] The specific adduct formed can depend on the stereochemistry of the inhibitor and the unique topology of the enzyme's active site.[10]

Caption: Generalized workflow of mechanism-based inactivation.

Experimental Validation of the Mechanism of Action

A multi-faceted experimental approach is essential to rigorously characterize the mechanism of action of novel aryl cyclopropanamine derivatives. This involves a combination of biochemical enzyme assays, biophysical techniques, and cellular studies.

Primary Target Engagement: Enzyme Inhibition Assays

The foundational step is to quantify the inhibitory potency of the compound against the target enzymes.

Continuous spectrophotometric or fluorometric assays are commonly employed to measure MAO activity.[17][18] These assays monitor the production of either hydrogen peroxide (H₂O₂) or a specific product of the substrate's deamination.

Protocol: Spectrophotometric MAO-A/B Inhibition Assay

-

Reagents & Buffers:

-

Recombinant human MAO-A or MAO-B enzyme.

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Substrates: Kynuramine for MAO-A, Benzylamine for MAO-B.[17]

-

Test compound (aryl cyclopropanamine derivative) dissolved in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well UV-transparent plate, add buffer, enzyme, and the test compound (or vehicle control).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C to allow for time-dependent inactivation.

-

Initiate the reaction by adding the substrate.

-

Monitor the increase in absorbance at the appropriate wavelength (e.g., ~316 nm for the 4-hydroxyquinoline product from kynuramine, ~250 nm for the benzaldehyde product from benzylamine) over time using a plate reader.[17]

-

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

-

To confirm irreversibility, perform dialysis or dilution experiments. A lack of activity recovery indicates irreversible inhibition.[17]

-

LSD1 activity can be measured using various methods, including those that detect the hydrogen peroxide byproduct or directly quantify the demethylated histone substrate.[14][19] Fluorescence-based kits are widely available and offer high sensitivity.[20]

Protocol: Fluorescence-Based LSD1 Inhibition Assay

-

Reagents & Buffers:

-

Recombinant human LSD1/CoREST complex.

-

Assay buffer (provided in commercial kits, e.g., Cayman Chemical #700120, EpigenTek #P-3080).[19][20]

-

Dimethylated histone H3K4 peptide substrate (e.g., biotinylated H3K4me2).

-

Detection reagents: Horseradish peroxidase (HRP) and a fluorogenic HRP substrate (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine).[19]

-

Test compound.

-

-

Assay Procedure:

-

Follow the general procedure for the MAO assay, pre-incubating the LSD1 enzyme with the test compound.

-

Initiate the reaction by adding the H3K4me2 peptide substrate.

-

Allow the demethylation reaction to proceed for a set time (e.g., 60 minutes) at 37°C.

-

Stop the reaction and add the detection reagents (HRP and ADHP).

-

Incubate to allow for the development of the fluorescent signal (resorufin).

-

Measure fluorescence using a plate reader (e.g., excitation 530-540 nm, emission 585-595 nm).[19]

-

-

Data Analysis:

-

Calculate IC₅₀ values as described for the MAO assay.

-

Kinetic parameters such as the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_I) can be determined through more detailed time- and concentration-dependent studies to provide a quantitative measure of irreversible inhibition efficiency (k_inact/K_I).[21]

-

Confirming the Covalent Adduct: Mass Spectrometry

To definitively prove the mechanism of covalent modification, mass spectrometry (MS) is the gold standard. By analyzing the inhibitor-treated enzyme, one can observe a mass shift corresponding to the molecular weight of the inhibitor fragment that has adducted to the FAD cofactor.

Caption: Workflow for confirming covalent FAD adduct formation via MS.

Structure-Activity Relationships (SAR) and Designing for Selectivity

The therapeutic potential of aryl cyclopropanamine derivatives hinges on the ability to engineer selectivity for the desired target (e.g., LSD1 in cancer) over off-targets (e.g., MAOs). SAR studies are crucial for guiding these design efforts.[8][9][22]

The Aryl Ring: The Key to Selectivity

The core trans-2-phenylcyclopropylamine scaffold is non-selective.[4] Modifications to the phenyl ring are the primary strategy for imparting selectivity and enhancing potency.[11][23]

-

Substitution Position: Introducing substituents, particularly at the para-position of the phenyl ring, can create specific interactions with residues lining the active site cavity of the target enzyme.[24]

-

Substituent Size and Nature: Large, bulky substituents can be designed to occupy spacious pockets within the LSD1 active site that are absent in the more constrained MAO active sites, thereby dramatically improving LSD1 selectivity.[11][25]

-

Electronic Effects: Electron-withdrawing or -donating groups on the aryl ring can modulate the electronics of the cyclopropylamine system, influencing the rate of the initial single-electron transfer step and thus affecting inhibitory potency.[26]

The Amino Group: A Handle for Further Modification

While less commonly modified than the aryl ring, the primary amine can be substituted to introduce additional interaction points or alter physicochemical properties.[25]

Table 1: Comparative Inhibitory Activity of Aryl Cyclopropanamine Derivatives

| Compound | Target | IC₅₀ (nM) | Selectivity vs. MAO-B | Reference |

| Tranylcypromine | LSD1 | ~200,000 | 1x | [10] |

| Tranylcypromine | MAO-B | ~200,000 | 1x | [10] |

| ORY-1001 (Iadademstat) | LSD1 | 18 | >1000x | [15] |

| GSK2879552 | LSD1 | ~1700 (Kᵢ) | >280x | [15] |

| Compound 7e | LSD1 | 24.43 | >4000x | [22][27] |

Note: IC₅₀ and Kᵢ values are context-dependent and can vary based on assay conditions. The data presented is for comparative purposes.

Conclusion and Future Directions

The aryl cyclopropanamine scaffold remains a highly productive starting point for the design of potent, irreversible inhibitors of FAD-dependent amine oxidases. The well-understood mechanism of action, centered on the covalent modification of the FAD cofactor, provides a solid foundation for rational drug design. The primary challenge and focus of current research is the engineering of derivatives with exquisite selectivity for LSD1 over MAOs to develop safer and more effective epigenetic therapies for cancer.[9][28] Future efforts will likely involve sophisticated computational modeling to better predict binding modes and selectivity, coupled with innovative synthetic chemistry to access novel chemical space around the core scaffold.[13] By leveraging the principles and protocols outlined in this guide, researchers can effectively advance the development of the next generation of aryl cyclopropanamine-based therapeutics.

References

- Patsnap Synapse. (2024-07-17). What is the mechanism of Tranylcypromine Sulfate?

- National Institute of Health. (2020-04-08). Tranylcypromine - LiverTox - NCBI Bookshelf.

- Taylor & Francis Online. (2021). Tranylcypromine – Knowledge and References.

- Wikipedia. Tranylcypromine.

- YouTube. (2025-03-02). Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects.

- ResearchGate. C-H Activation Enables Rapid Structure-Activity Relationship Study of Arylcyclopropyl amines for Potent and Selective LSD1 Inhibitors | Request PDF.

- National Institute of Health. LSD1 Histone Demethylase Assays and Inhibition - PMC.

- Abcam. Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456).

- ACS Publications. Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine.

- Binda, C., et al. (2010-04-23). Biochemical, Structural, and Biological Evaluation of Tranylcypromine Derivatives as Inhibitors of Histone Demethylases LSD1 and LSD2. Journal of the American Chemical Society.

- ResearchGate. Mechanism of action of (±)‐tranylcypromine 1 and examples of....

- ResearchGate. The trans-2-phenylcyclopropylamine-FAD adduct and its surrounding....

- ResearchGate. Biochemical characterization of LSD1 inhibitors. Dose−response curves....

- Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed.

- National Institute of Health. (2025-04-14). Unravelling the target landscape of tranylcypromines for new drug discovery - PMC.

- De Colibus, L., et al. (2019).

- Schmitt, M.L., et al. (2009). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. NIH.

- Cayman Chemical. LSD1 Inhibitor Screening Assay Kit.

- Sato, S., et al. (2022-04-29). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC. PubMed Central.

- EpigenTek. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric).

- Alam, M., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. PubMed.

- Herraiz, T. (2013). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Bio-protocol.

- Sci-Hub. (2022). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors.

- Miyamura, S. (2020). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors.

- Rotili, D., et al. (2021).

- ACS Publications. (2022-02-24). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry.

- MDPI. (2022). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. MDPI.

- Cartuyvels, T., et al. (2015-03-27). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. PubMed.

- PLOS. (2017-02-03). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1.

- Pchelka, P., et al. (2012). Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines. NIH.

- MDPI. (2023-02-15). Screening of Monoamine Oxidase Inhibitors from Seeds of Nigella glandulifera Freyn et Sint. by Ligand Fishing and Their Neuroprotective Activity. MDPI.

- Sarna, K., et al. (2020-07-31). Histone lysine specific demethylase 1 inhibitors - PMC. NIH.

- MDPI. (2020). Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. MDPI.

- Huang, Y., et al. (2009-12-01). Novel oligoamine analogues inhibit lysine-specific demethylase 1 (LSD1) and induce re-expression of epigenetically silenced genes. PubMed Central.

- NIH. (2023). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. NIH.

- Suzuki, T., et al. (2010-08-03). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. PubMed.

- National Institute of Health. (2017-09-08). Lysine-Specific Demethylase 1 (LSD1) Inhibitors as Potential Treatment for Different Types of Cancers - PMC.

- ResearchGate. Covalent adducts presumed to be formed between the FAD cofactor of MAO,....

- National Institute of Health. (2015-10-15). Cyclopropanamine Compounds and Use Thereof - PMC.

- ResearchGate. Structures of irreversible and reversible LSD1 inhibitors in clinical trials for treatment of cancer..

- PubMed. Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol.

- ResearchGate. Structure-activity studies on N -Substituted tranylcypromine derivatives lead to selective inhibitors of lysine specific demethylase 1 (LSD1) and potent inducers of leukemic cell differentiation.

- ResearchGate. Mechanism of action of arylcyclohexylamine derivatives..

Sources

- 1. What is the mechanism of Tranylcypromine Sulfate? [synapse.patsnap.com]

- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]

- 3. Tranylcypromine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Histone lysine specific demethylase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel oligoamine analogues inhibit lysine-specific demethylase 1 (LSD1) and induce re-expression of epigenetically silenced genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Parameters for Irreversible Inactivation of Monoamine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unravelling the target landscape of tranylcypromines for new drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 19. caymanchem.com [caymanchem.com]

- 20. epigentek.com [epigentek.com]

- 21. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 27. sci-hub.box [sci-hub.box]

- 28. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Lysine-specific Demethylase 1 (LSD1) Inhibitory Potential of Cyclopropanamines

Introduction

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, was the first histone demethylase to be discovered, revealing that histone methylation is a dynamic and reversible process.[1][2] LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that specifically removes mono- and di-methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[3][4][5] By removing methyl groups from H3K4, a mark associated with active transcription, LSD1 generally acts as a transcriptional co-repressor.[4][6] Conversely, by demethylating H3K9, a repressive mark, it can function as a transcriptional co-activator.[4] This dual functionality underscores the complex role of LSD1 in regulating gene expression.

The dysregulation of LSD1 has been implicated in a multitude of pathological conditions, most notably cancer.[3][7][8] Overexpression of LSD1 is observed in various malignancies, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), prostate cancer, and breast cancer, where it contributes to tumor initiation, progression, and therapy resistance.[3][8][9][10] Beyond oncology, emerging evidence links LSD1 dysfunction to neurodegenerative diseases such as Alzheimer's and frontotemporal dementia.[11][12][13][14][15] Given its critical role in disease, LSD1 has emerged as a compelling therapeutic target.[7][16]

This guide provides a comprehensive technical overview of cyclopropanamines, a prominent class of mechanism-based inhibitors of LSD1. We will delve into the catalytic mechanism of LSD1, the mode of action of cyclopropanamine inhibitors, their structure-activity relationships (SAR), and the key experimental protocols for their evaluation.

The Catalytic Mechanism of LSD1

LSD1's catalytic activity is dependent on its FAD cofactor.[6][17] The demethylation reaction proceeds via an amine oxidation mechanism.[3][17] The methylated lysine substrate binds to the active site, and the lone pair of electrons on the nitrogen atom of the lysine side chain attacks the FAD cofactor. This results in the transfer of a hydride ion from the substrate to the FAD, reducing it to FADH₂. The resulting iminium ion is then hydrolyzed to release the demethylated lysine and formaldehyde. Molecular oxygen is required to reoxidize FADH₂ back to FAD, producing hydrogen peroxide as a byproduct.[3][17] It is important to note that due to this mechanism, LSD1 is incapable of demethylating trimethylated lysines, as they lack the necessary lone pair of electrons for the initial step.[1]

Caption: The catalytic cycle of LSD1 demethylation.

Cyclopropanamines as Mechanism-Based Inhibitors

The discovery that the monoamine oxidase (MAO) inhibitor tranylcypromine (trans-2-phenylcyclopropylamine or TCP) also inhibits LSD1 paved the way for the development of a major class of LSD1 inhibitors.[18][19] Cyclopropanamines are mechanism-based inactivators, also known as suicide inhibitors.[1][18] These compounds are chemically inert until they are processed by the target enzyme's catalytic machinery. This process unmasks a reactive species that covalently modifies the enzyme, leading to irreversible inhibition.[1]

In the case of LSD1, the cyclopropanamine inhibitor binds to the active site and undergoes a one-electron oxidation by the FAD cofactor.[17] This generates a radical intermediate that leads to the opening of the cyclopropane ring.[17] The resulting reactive species then forms a covalent adduct with the FAD cofactor, permanently inactivating the enzyme.[17][18] This covalent and irreversible mode of action can provide a durable pharmacodynamic effect.

Caption: Mechanism of irreversible inhibition of LSD1 by cyclopropanamines.

Structure-Activity Relationship (SAR) of Cyclopropanamine Inhibitors

Extensive SAR studies have been conducted to improve the potency and selectivity of cyclopropanamine-based LSD1 inhibitors over other FAD-dependent enzymes like MAO-A and MAO-B.[20][21][22] The core scaffold consists of a cyclopropylamine ring, which is essential for the mechanism of inactivation.[20] Modifications have been explored at various positions of this scaffold.

Key SAR Insights:

-

Aryl Group: The presence of an aryl group, typically a phenyl ring, attached to the cyclopropane is a common feature.[20][22] Substitutions on this ring can significantly impact potency and selectivity. For instance, adding electron-withdrawing groups like fluorine or trifluoromethyl to the phenyl ring often enhances LSD1 inhibition.[21]

-

Stereochemistry: The stereochemistry of the cyclopropane ring is crucial. Most potent inhibitors possess the trans configuration.[22] However, some cis-configured compounds have also shown activity.[22][23]

-

Amine Substituents: Modifications to the amine group have led to significant improvements in potency.[4][24] For example, the introduction of a piperidine ring connected via a pyrimidine linker has been a successful strategy, leading to highly potent compounds.[4][24]

The optimization of these structural features has led to the development of numerous potent and selective LSD1 inhibitors, some of which have advanced into clinical trials.[2][25][26]

Table 1: Potency of Selected Cyclopropanamine-based LSD1 Inhibitors

| Compound | LSD1 IC₅₀ (nM) | Cell Line | GI₅₀ (nM) | Reference |

| Tranylcypromine (TCP) | ~200,000 | - | - | [2] |

| GSK-2879552 | 24 | Multiple AML lines | < 100 | [10][27] |

| ORY-1001 (Iadademstat) | < 20 | - | - | [25] |

| Compound 34 (Styrenylcyclopropylamine) | < 4 | Kasumi-1 (AML) | 1 | [4][28] |

| Compound 7e (Indolin-5-yl-cyclopropanamine) | 24.43 | MV-4-11 (AML) | - | [29] |

Note: IC₅₀ and GI₅₀ values can vary depending on the specific assay conditions.

Therapeutic Landscape and Clinical Development

The therapeutic potential of targeting LSD1 with cyclopropanamine-based inhibitors is being actively explored in clinical trials, primarily for the treatment of cancers like AML and SCLC.[2][3][26] These inhibitors have demonstrated the ability to induce differentiation and inhibit the proliferation of cancer cells.[10] For example, GSK-2879552 has shown potent antiproliferative activity in AML cell lines and prolonged survival in mouse models of AML.[10] Several other cyclopropanamine derivatives, including iadademstat (ORY-1001) and bomedemstat (IMG-7289), are also under clinical investigation.[25][26]

Experimental Protocols for Evaluation

The characterization of novel cyclopropanamine-based LSD1 inhibitors requires a series of robust biochemical and cell-based assays.

Biochemical LSD1 Inhibition Assay (HRP-Coupled)

This is a common method to determine the in vitro potency (IC₅₀) of LSD1 inhibitors.[1][24]

Principle: The demethylation of a histone H3 peptide substrate by LSD1 produces hydrogen peroxide (H₂O₂).[1] Horseradish peroxidase (HRP) then uses this H₂O₂ to oxidize a fluorogenic substrate (e.g., Amplex Red) to a highly fluorescent product (resorufin), which can be measured.[1][24]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Assay Buffer: e.g., 50 mM HEPES, pH 7.5.

-

Recombinant human LSD1/CoREST complex.

-

H3K4me2 peptide substrate.

-

Test compounds serially diluted in DMSO.

-

HRP and a fluorogenic substrate (e.g., Amplex Red).

-

-

Assay Procedure:

-

Add the assay buffer, LSD1/CoREST, and test compound to a 96-well plate.

-

Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the H3K4me2 peptide substrate, HRP, and the fluorogenic substrate.

-

Incubate at room temperature, protected from light, for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission for resorufin).

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Cellular Anti-Proliferation Assay

This assay assesses the effect of LSD1 inhibitors on the growth of cancer cells.[24]

Principle: The assay measures the concentration of the inhibitor that causes a 50% reduction in cell growth (GI₅₀) over several days.[4][24]

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., Kasumi-1 for AML) under standard conditions (37°C, 5% CO₂).

-

-

Assay Procedure:

-

Seed the cells in 96-well plates at a specified density.

-

The following day, treat the cells with a serial dilution of the test compound.

-

Incubate the plates for a defined period (e.g., 5-7 days).

-

Assess cell viability using a suitable method, such as CellTiter-Glo® (Promega) which measures ATP levels, or by direct cell counting.

-

-

Data Analysis:

-

Normalize the viability data to the vehicle-treated control cells.

-

Plot the normalized viability against the logarithm of the compound concentration and fit the data to determine the GI₅₀ value.

-

In Vivo Xenograft Model

To evaluate the in vivo efficacy of lead compounds, a tumor xenograft model is often employed.[29][30]

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Step-by-Step Methodology:

-

Animal Model:

-

Use immunocompromised mice (e.g., NOD/SCID).

-

-

Tumor Implantation:

-

Subcutaneously inject a suspension of human cancer cells (e.g., MV-4-11 for AML) into the flank of each mouse.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups.

-

Administer the test compound (e.g., orally) at a specified dose and schedule.

-

-

Monitoring:

-

Measure tumor volume (e.g., with calipers) and body weight regularly.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis.

-

Compare the tumor growth in the treated groups to the vehicle control group to determine the anti-tumor efficacy.

-

Caption: A typical workflow for the discovery and evaluation of LSD1 inhibitors.

Conclusion and Future Outlook

Cyclopropanamines represent a cornerstone in the development of LSD1 inhibitors. Their mechanism-based, irreversible mode of action offers a powerful approach to targeting this key epigenetic regulator. Through extensive medicinal chemistry efforts, highly potent and selective inhibitors have been developed, with several now undergoing clinical evaluation for the treatment of various cancers. The continued exploration of SAR, combined with a deeper understanding of the diverse biological roles of LSD1, will undoubtedly fuel the development of the next generation of inhibitors with improved efficacy and safety profiles. The application of these inhibitors, both as research tools and as potential therapeutics, holds immense promise for advancing our understanding and treatment of diseases driven by epigenetic dysregulation.

References

-

Cole, P. A. (2008). LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology, 446, 25-42. [Link]

-

Kato, K. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (Doctoral dissertation, Nagoya University). [Link]

-

Li, Y., et al. (2021). Pharmacological Inhibition of LSD1 for Cancer Treatment. Cancers, 13(16), 4033. [Link]

-

Basu, A., et al. (2023). Lysine-specific demethylase 1 as a therapeutic cancer target: observations from preclinical study. Expert Opinion on Therapeutic Targets, 27(9), 787-800. [Link]

-

Wang, Y., et al. (2024). Targeting LSD1 in cancer: Molecular elucidation and recent advances. Biomedicine & Pharmacotherapy, 170, 116035. [Link]

-

Alzheimer's Research UK. (2017). LSD1 gene linked to Alzheimer's and frontotemporal dementia. Alzheimer's Research UK. [Link]

-

Greco, A., et al. (2022). The Role of LSD1 and LSD2 in Cancers of the Gastrointestinal System: An Update. International Journal of Molecular Sciences, 23(19), 11929. [Link]

-

Yang, S., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers in Pharmacology, 13, 1033621. [Link]

-

Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1237-1243. [Link]

-

Stazi, G., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(23), 17296-17319. [Link]

-

Wang, J., et al. (2022). Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry, 65(5), 4024-4040. [Link]

-

Zheng, Y. C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry, 25(7), 2135-2143. [Link]

-

Itoh, Y., et al. (2017). C-H Activation Enables Rapid Structure-Activity Relationship Study of Arylcyclopropyl amines for Potent and Selective LSD1 Inhibitors. Chemistry Letters, 46(11), 1640-1643. [Link]

-

Ota, Y., et al. (2022). Structure–Activity Relationship and In Silico Evaluation of cis- and trans-PCPA-Derived Inhibitors of LSD1 and LSD2. ACS Medicinal Chemistry Letters, 13(9), 1475-1481. [Link]

-

Christopher, M. A., et al. (2017). Roles of LSD1 in neuronal physiology and neurodegenerative diseases. Molecular Neurodegeneration, 12(1), 60. [Link]

-

Kumar, V., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 147, 107386. [Link]

-

Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416. [Link]

-

di Tullio, F., & Majello, B. (2018). Targeting Histone Demethylase LSD1/KDM1a in Neurodegenerative Diseases. Molecular Neurobiology, 55(3), 2689-2691. [Link]

-

Creative BioMart. (n.d.). LSD1 Inhibitor Screening Assay Kit. Creative BioMart. [Link]

-

Neuro Central. (2017). Could regulatory gene Lsd1 have a central role in cell death in Alzheimer's and FTD?. Neuro Central. [Link]

-

Stazi, G., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(23), 17296-17319. [Link]

-

Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1947-1956. [Link]

-

Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1237-1243. [Link]

-

Culhane, J. C., & Cole, P. A. (2007). LSD1 and the chemistry of histone demethylation. Current Opinion in Chemical Biology, 11(5), 561-568. [Link]

-

News-Medical.Net. (2025). Understanding the role of LSD1 in cellular processes and disease. News-Medical.Net. [Link]

-

ResearchGate. (n.d.). General catalytic mechanism of histone demethylation by LSD1. ResearchGate. [Link]

-

EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). EpigenTek. [Link]

-

Yang, M., et al. (2007). Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry, 46(27), 8058-8065. [Link]

-

EpigenTek. (n.d.). Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

-

EpigenTek. (2022). Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]

-

ResearchGate. (n.d.). The catalytic mechanism of LSD1. ResearchGate. [Link]

-

Gehling, V. S., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1237-1243. [Link]

-

Vianello, P., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1123490. [Link]

-

BioWorld. (2014). In vivo data presented for the selective LSD1 inhibitor GSK-2879552. BioWorld. [Link]

-

Prous Institute. (2025). Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. Prous Institute. [Link]

-

Fang, Z. P., et al. (2022). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 263-272. [Link]

-

Casey, M. L., & Tadi, P. (2021). LSD1: biologic roles and therapeutic targeting. Journal of Hematology & Oncology, 14(1), 1-18. [Link]

-

Chen, Y. C., et al. (2022). In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(21), 13320. [Link]

-

Vianello, P., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1123490. [Link]

-

Yang, S. M., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 129. [Link]

Sources

- 1. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeting LSD1 in cancer: Molecular elucidation and recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. | BioWorld [bioworld.com]

- 11. LSD1 gene linked to Alzheimer’s and frontotemporal dementia - Alzheimer's Research UK [alzheimersresearchuk.org]

- 12. researchgate.net [researchgate.net]

- 13. Targeting Histone Demethylase LSD1/KDM1a in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. neuro-central.com [neuro-central.com]

- 15. news-medical.net [news-medical.net]

- 16. tandfonline.com [tandfonline.com]

- 17. LSD1 and The Chemistry of Histone Demethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LSD1: biologic roles and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]

- 28. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. sci-hub.box [sci-hub.box]

- 30. Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML | BioWorld [bioworld.com]

In Silico Analysis of 1-(3-Bromophenyl)cyclopropanamine Hydrochloride: A Technical Guide to Molecular Docking with Monoamine Oxidase A

Abstract

This technical guide provides a comprehensive, in-depth protocol for conducting in silico molecular docking studies, using the novel compound 1-(3-Bromophenyl)cyclopropanamine hydrochloride as a case study. Due to the limited publicly available biological data for this specific molecule, this guide establishes a scientifically rigorous workflow by hypothesizing its interaction with a plausible biological target: human Monoamine Oxidase A (MAO-A). This decision is grounded in the structural analogy of the ligand to known MAO inhibitors, such as tranylcypromine. This document is intended for researchers, computational chemists, and drug development professionals, offering a practical framework from target selection and system preparation to docking execution and results interpretation. Each step is explained with a focus on the underlying scientific rationale, ensuring the protocols are self-validating and grounded in established best practices.

Introduction: Rationale for Target Selection

In the field of drug discovery, in silico molecular docking is an indispensable tool for predicting the binding orientation and affinity of a small molecule within the active site of a target protein.[1][2] The subject of this guide, this compound, is a compound with a defined chemical structure but lacks extensive characterization of its biological activity in public literature.

The core scaffold, a phenylcyclopropanamine group, is structurally reminiscent of tranylcypromine, a well-established irreversible inhibitor of monoamine oxidases (MAOs).[3] MAOs are critical enzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[4] Inhibition of MAO-A, in particular, is a validated therapeutic strategy for treating depression and anxiety disorders.[3][5]

Given this structural homology, we hypothesize that this compound may act as an inhibitor of human Monoamine Oxidase A (MAO-A). This guide will therefore use MAO-A as the macromolecular target to illustrate a complete and robust molecular docking workflow. This approach not only provides a practical demonstration of the docking process but also represents a valid strategy employed in early-stage drug discovery when investigating novel chemical entities. As a benchmark and positive control, we will use harmine, a known reversible inhibitor of MAO-A, which has been co-crystallized with the enzyme.[6][7]

The In Silico Docking Workflow: A Methodological Overview

The docking process is a multi-stage procedure that requires careful preparation of both the protein (receptor) and the small molecule (ligand) to ensure a biochemically relevant and computationally accurate simulation.[8][9] Our workflow is designed to be systematic and reproducible.

Caption: High-level overview of the molecular docking workflow.

Experimental Protocols

This section provides detailed, step-by-step methodologies for each phase of the docking study. The protocols are based on widely used and validated software tools in the computational chemistry community.

Target and Ligand Preparation

Accurate preparation of the receptor and ligand is critical for the success of any docking simulation. This process involves cleaning the structural files, adding necessary atoms like hydrogens, and assigning correct chemical properties.[10][11][12][13]

Protocol 3.1.1: Receptor Preparation (Human MAO-A)

-

Obtain Crystal Structure: Download the crystal structure of human MAO-A co-crystallized with harmine from the RCSB Protein Data Bank (PDB). The recommended entry is PDB ID: 2Z5X , which has a resolution of 2.20 Å.[6]

-

Initial Cleaning: Load the PDB file (2Z5X.pdb) into a molecular visualization tool such as UCSF Chimera or PyMOL.

-

Remove all non-essential components, including water molecules, solvent ions, and any co-solvents.

-

Retain the protein chains (Chain A) and the essential FAD cofactor. The co-crystallized inhibitor (harmine) should be saved to a separate file to define the binding site and later used as a control.

-

-

Add Hydrogens & Charges: Use a structure preparation tool, such as the Dock Prep tool in Chimera or the protein preparation wizard in AutoDockTools (ADT), to perform the following:[12][14]

-

Add polar hydrogen atoms to satisfy valence.

-

Assign partial atomic charges (e.g., Gasteiger charges). This step is essential for calculating electrostatic interactions.

-

-

Output Format: Save the prepared receptor structure in the PDBQT format (MAO-A_prepared.pdbqt), which includes atomic coordinates, charge information, and atom types required by AutoDock Vina.[15]

Protocol 3.1.2: Ligand Preparation

-

Obtain Ligand Structures:

-

1-(3-Bromophenyl)cyclopropanamine: Obtain the 3D structure from a chemical database like PubChem. If only a 2D structure is available, use a program like Open Babel to convert it to 3D.

-

Harmine (Control): Extract the harmine molecule from the 2Z5X PDB file and save it separately.

-

-

Energy Minimization & Charge Calculation:

-

Load each ligand into AutoDockTools or a similar program.

-

Assign Gasteiger charges.

-

Define the rotatable bonds, which allows the docking algorithm to explore conformational flexibility. The cyclopropane ring and phenyl ring are rigid, but the bond connecting them can be set as rotatable.

-

Merge non-polar hydrogens to reduce computational complexity.

-

-

Output Format: Save the prepared ligands in the PDBQT format (ligand_test.pdbqt and ligand_control.pdbqt).

Molecular Docking Simulation with AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[16][17] It uses a grid-based approach to model the target's active site and employs a sophisticated scoring function to estimate binding affinity.

Protocol 3.2.1: Grid Box Generation

-

Define the Binding Site: The binding site is the three-dimensional space where the docking simulation will be performed. The most reliable method to define this space is to use the position of a known co-crystallized ligand.[16]

-

Set Grid Parameters: In AutoDockTools, load the prepared receptor (MAO-A_prepared.pdbqt).

-

Center the grid box on the coordinates of the harmine inhibitor from the original 2Z5X crystal structure.

-

Adjust the dimensions of the box (e.g., 22 x 22 x 22 Å) to ensure it fully encompasses the active site cavity, providing enough space for the ligand to rotate and translate freely. Key residues in the MAO-A active site include Tyr-407, Tyr-444, Phe-208, and Ile-335.[7][18]

-

-

Generate Configuration File: Create a text file (config.txt) that specifies the input files and grid parameters for the Vina simulation.

Note: The center coordinates are illustrative and must be determined from the structure.

Protocol 3.2.2: Running the Docking Simulation

-

Execute Vina: Run the docking simulation from the command line, pointing to the configuration file. vina --config config.txt --log log_test.txt

-

Repeat for Control: Modify the ligand and out fields in the config.txt file to run the simulation for the control ligand (harmine). This re-docking step helps validate the docking protocol. A successful protocol should be able to reproduce the crystallographic pose of the co-crystallized ligand with a low root-mean-square deviation (RMSD).

Results Analysis and Interpretation

The output of a Vina simulation is a PDBQT file containing several predicted binding poses for the ligand, ranked by their calculated binding affinity.[19][20]

Binding Affinity and Pose Selection

The primary quantitative output is the binding affinity, an estimation of the binding free energy (ΔG) in kcal/mol. More negative values indicate stronger, more favorable binding.

-

Examine Scores: Analyze the log file or the output PDBQT file to find the binding affinity for each predicted pose.

-

Select Best Pose: The top-ranked pose (Mode 1) with the lowest binding energy is typically considered the most likely binding conformation.[20] However, it is crucial to visually inspect other high-ranking poses, as they may represent alternative, biochemically relevant binding modes.

Table 1: Simulated Binding Affinities for MAO-A

| Compound | Binding Affinity (kcal/mol) - Top Pose |

|---|---|

| 1-(3-Bromophenyl)cyclopropanamine | [Simulated Value, e.g., -7.8] |

| Harmine (Control) | [Simulated Value, e.g., -9.2] |

| Note: Values are illustrative and will be generated by the actual simulation. | |

Visualization and Interaction Analysis

Visual inspection of the docked poses within the receptor's active site is essential to understand the molecular basis of the interaction.[21][22][23]

Protocol 4.2.1: Visual Analysis with PyMOL

-

Load Structures: Open PyMOL and load the prepared receptor (MAO-A_prepared.pdbqt) and the docking output file (docking_results_test.pdbqt). Vina output files containing multiple poses can be split into individual models.

-

Visualize Binding Site: Display the protein as a surface or cartoon and the ligand as sticks. Focus on the amino acid residues within ~4-5 Å of the docked ligand.

-

Identify Key Interactions: Use PyMOL's analysis tools to identify non-covalent interactions, which are critical for stabilizing the ligand-receptor complex.

-

Hydrogen Bonds: Look for polar contacts between hydrogen bond donors and acceptors on the ligand and receptor.

-

Hydrophobic Interactions: The phenyl ring of the ligand is likely to engage in hydrophobic interactions with non-polar residues in the active site.

-

π-π Stacking: The aromatic ring may stack with the rings of residues like Tyrosine (Tyr) or Phenylalanine (Phe).

-

Caption: Predicted interactions between the ligand and MAO-A residues.

Conclusion and Future Directions

This guide has detailed a complete in silico workflow for assessing the potential interaction of this compound with human MAO-A. By following these protocols, researchers can generate reproducible and scientifically sound hypotheses about the binding affinity and mechanism of novel compounds.

The results from such a study—including a favorable binding affinity compared to a known inhibitor and plausible interactions with key active site residues—would provide a strong rationale for advancing the compound to in vitro enzymatic assays. Experimental validation is the essential next step to confirm the computational predictions and quantitatively determine the compound's inhibitory potency (e.g., IC₅₀ value). Subsequent studies could involve molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time.

References

-

AutoDock. (n.d.). Preparing a Protein for AutoDock. Retrieved from [Link]

-

Scripps Research. (2020). AutoDock Vina Tutorial. Retrieved from [Link]

-

EMBL-EBI. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

-

Son, S. Y., et al. (2008). Crystal Structure of Human Monoamine Oxidase A with Harmine. RCSB Protein Data Bank. DOI: 10.2210/pdb2z5x/pdb. Retrieved from [Link]

-

Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417–422. Retrieved from [Link]

-

Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Video]. YouTube. Retrieved from [Link]

- Raj, U., & Varadwaj, P. K. (2021). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. IntechOpen. DOI: 10.5772/intechopen.97299

-

De Colibus, L., et al. (2005). Three-dimensional structure of human monoamine oxidase A (MAO A). Proceedings of the National Academy of Sciences, 102(36), 12684–12689. Retrieved from [Link]

-

AutoDock Vina Documentation. (n.d.). Basic docking. Read the Docs. Retrieved from [Link]

-

Bioinformatics Review. (2018). Tutorial: Vina Output Analysis Using PyMol. Retrieved from [Link]

-

Eagon, S. (n.d.). Vina Docking Tutorial. Cal Poly State University. Retrieved from [Link]

-

Singh, T. (2021). Analysis of Docking results by Autodock. [Video]. YouTube. Retrieved from [Link]

-

ScotChem. (n.d.). Preparing the protein and ligand for docking. Retrieved from [Link]

-

Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Retrieved from [Link]

-